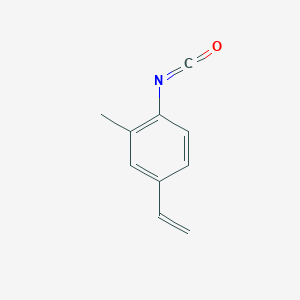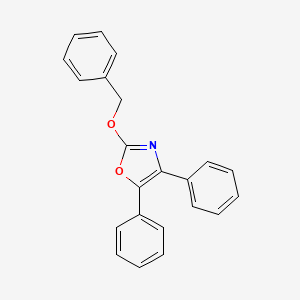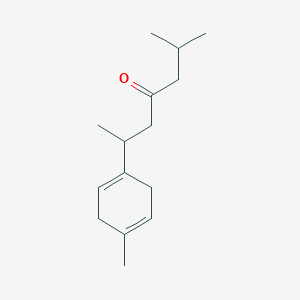
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one, also known as α-turmerone, is a naturally occurring compound found in turmeric. It is a sesquiterpene ketone with a molecular formula of C15H22O. This compound is known for its distinctive aroma and is a significant component of turmeric essential oil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one can be achieved through various synthetic routes. One common method involves the isolation from turmeric, where the compound is extracted using solvents such as ethanol or hexane. The extract is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from turmeric. The process includes grinding turmeric rhizomes, followed by solvent extraction and purification using distillation or chromatography. This method ensures a high yield of pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogens and other electrophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the formulation of fragrances and flavors due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the NF-κB pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Turmerone: Another major component of turmeric essential oil with similar chemical structure and properties.
Ar-turmerone: A sesquiterpene found in turmeric with distinct biological activities.
Uniqueness
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one is unique due to its specific chemical structure, which imparts distinct aromatic properties and biological activities. Its ability to modulate multiple molecular targets makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
83448-58-2 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
2-methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)heptan-4-one |
InChI |
InChI=1S/C15H24O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,8,11,13H,6-7,9-10H2,1-4H3 |
InChI-Schlüssel |
FRFQUSZMLRIVJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(=CC1)C(C)CC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


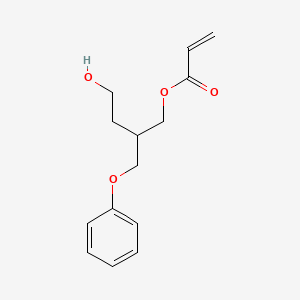
![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)
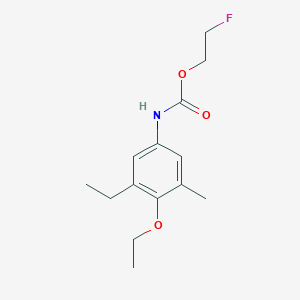
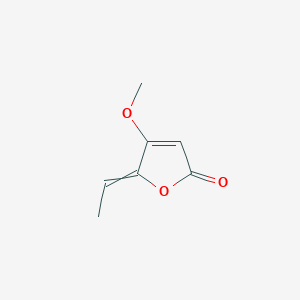
![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)
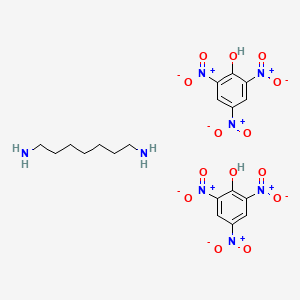
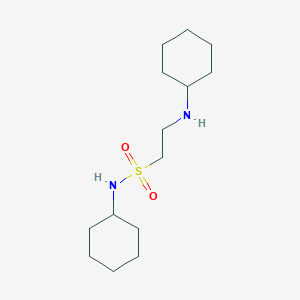
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)


![1-Fluoro-4-phenylbicyclo[2.2.1]heptane](/img/structure/B14425805.png)
